molecular formula C17H22N4O4 B11127524 N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide

N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide

Cat. No.: B11127524
M. Wt: 346.4 g/mol
InChI Key: YHKYTMYFASDHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylamino group, a phenyl ring, and a piperazine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Acetylation: Introduction of the acetyl group to the amino group on the phenyl ring.

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors to form the piperazine ring.

    Coupling Reactions: The final step involves coupling the acetylamino phenyl compound with the piperazine derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The phenyl ring and piperazine moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide involves its interaction with specific molecular targets. The acetylamino group and piperazine moiety can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(acetylamino)phenyl)-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-methoxy-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-2-chloro-5-nitrobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide stands out due to its unique combination of functional groups and structural features. The presence of both the acetylamino group and the piperazine ring provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

InChI

InChI=1S/C17H22N4O4/c1-12(22)19-13-4-2-5-14(10-13)20-15(23)6-3-7-17(25)21-9-8-18-16(24)11-21/h2,4-5,10H,3,6-9,11H2,1H3,(H,18,24)(H,19,22)(H,20,23)

InChI Key

YHKYTMYFASDHEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC(=O)N2CCNC(=O)C2

Origin of Product

United States

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